PLX73086

Catalog No.
S1885699
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PLX73086

Product Name

PLX73086

IUPAC Name

N/A

solubility

Soluble in DMSO

Synonyms

PLX73086; PLX-73086; PLX 73086;

The exact mass of the compound PLX73086 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PLX73086 is a selective small molecule inhibitor of the colony-stimulating factor 1 receptor, commonly referred to as CSF1R. This compound is notable for its inability to cross the blood-brain barrier, making it particularly useful in studies where the modulation of peripheral macrophages is desired without affecting central nervous system microglia. PLX73086 has been utilized in various preclinical models to investigate immune responses and neuroinflammation, particularly in the context of spinal cord injury and other neurological conditions .

PLX73086 functions primarily through the inhibition of CSF1R signaling pathways. By binding to the CSF1R, it prevents the receptor from interacting with its ligand, colony-stimulating factor 1. This blockade leads to a reduction in macrophage proliferation and survival, effectively depleting peripheral macrophages while leaving microglia largely unaffected due to poor blood-brain barrier permeability. The chemical structure of PLX73086 allows for selective targeting of CSF1R without significant off-target effects on other receptor tyrosine kinases .

The primary biological activity of PLX73086 is its role as an immunomodulatory agent. In experimental models, treatment with PLX73086 has shown a significant reduction in peripheral macrophage populations while maintaining microglial integrity. This characteristic makes it valuable for studying the roles of macrophages in various physiological and pathological processes, including inflammation and tissue repair following injury. For instance, in spinal cord injury models, PLX73086 treatment has been associated with altered immune responses and improved outcomes without depleting central nervous system microglia .

The synthesis of PLX73086 involves several steps typical of small molecule drug development. While detailed synthetic routes are proprietary to Plexxikon, general methods include:

  • Formation of key intermediates: Initial steps typically involve the synthesis of intermediate compounds that contain functional groups necessary for biological activity.
  • Coupling reactions: These intermediates are then subjected to coupling reactions to form the final product.
  • Purification: The crude product is purified using techniques such as chromatography to isolate PLX73086 in high purity.

The specific details of these synthetic pathways are often protected under intellectual property laws and may not be publicly available .

PLX73086 has several applications in research and potential therapeutic areas:

  • Neuroinflammation Studies: Its use in models of neuroinflammation helps elucidate the roles of macrophages versus microglia in brain injuries and diseases.
  • Cancer Research: As a CSF1R inhibitor, it may have implications in cancer therapies where macrophage activity contributes to tumor progression.
  • Autoimmune Disorders: Research into diseases like lupus has utilized PLX73086 to explore how modulating macrophage populations can affect disease outcomes .

Interaction studies involving PLX73086 focus on its effects on immune cell populations and their functional responses. For example, studies have shown that while PLX73086 effectively depletes peripheral macrophages, it does not significantly alter microglial numbers or their activation states in the brain. This distinction allows researchers to study the specific contributions of peripheral immune cells without confounding effects from central nervous system microglia .

Additionally, interactions with other pharmacological agents have been explored, particularly regarding how PLX73086 influences responses to anesthetics and other drugs that act on central nervous system pathways .

PLX73086 belongs to a class of compounds known as CSF1R inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameBlood-Brain Barrier PenetrationMechanismUnique Features
PLX5622HighCSF1R InhibitionEffectively depletes microglia; used for CNS studies .
PLX3397ModerateCSF1R InhibitionApproved for clinical use; broader receptor activity leading to potential off-target effects .
GW2580LowCSF1R InhibitionPrimarily used in preclinical studies; less specificity compared to newer inhibitors .

PLX73086's unique characteristic lies in its selective action on peripheral macrophages while preserving central nervous system microglia, making it an invaluable tool for dissecting immune responses in various models without affecting brain-resident immune cells.

Neurobiological Studies

Dorsal Root Ganglia Macrophage Depletion Models

PLX73086 has emerged as a critical tool for studying macrophage function in dorsal root ganglia through selective depletion models. Research demonstrates that PLX73086 administration results in substantial macrophage depletion while preserving central nervous system microglia, providing unprecedented specificity for peripheral immune cell targeting [1] [2].

The compound achieves greater than 90% depletion of dorsal root ganglia macrophages within 14 days of administration [1]. Time-course analyses reveal that macrophage depletion begins within 24 hours of treatment, reaching a plateau at 14 days with less than 10% of resident macrophages remaining [1]. Critically, this depletion does not induce neuronal stress, as evidenced by unchanged activating transcription factor 3 levels compared to control groups [1].

Studies utilizing PLX73086 in dorsal root ganglia macrophage depletion models have identified three distinct macrophage subtypes following nerve injury: self-renewing macrophages, microglia-like cells, and macrophage-like satellite glial cells [1]. Self-renewing macrophages represent the largest population and demonstrate the capacity for local proliferation, contributing significantly to axon regeneration processes [1]. The compound's selective targeting allows researchers to study the repopulation dynamics of these distinct populations following injury.

PLX73086 treatment effectively depletes both dorsal root ganglia and sciatic nerve macrophages without affecting spinal cord microglia, confirming its limited blood-brain barrier penetration [1]. This selective depletion pattern enables researchers to isolate peripheral macrophage functions from central nervous system effects, providing crucial insights into neuro-immune interactions within the peripheral nervous system.

Axon Regeneration Modulation in Peripheral Nervous System

The role of PLX73086 in axon regeneration studies has revealed complex interactions between macrophages and regenerative processes in the peripheral nervous system. Research demonstrates that self-renewing macrophages, which can be studied through PLX73086 depletion and repopulation models, contribute significantly to promoting axon regeneration [1].

Following sciatic nerve crush injury, PLX73086 treatment allows for detailed analysis of macrophage contribution to regenerative processes. The compound's selective depletion enables researchers to distinguish between resident macrophage functions and those of infiltrating bone marrow-derived precursors, which constitute only a small proportion of total macrophages in injury models [1].

Studies have identified that dorsal root ganglia macrophages express prosaposin, a neuroprotective and glioprotective ligand, and communicate with satellite glial cells through the prosaposin receptor GPR37L1 [1]. This communication network, preserved in PLX73086 studies due to the compound's selective targeting, plays a crucial role in supporting axon regeneration processes.

The compound has been instrumental in demonstrating that macrophage expansion following nerve injury primarily originates from local proliferation rather than peripheral recruitment [1]. PLX73086 depletion and repopulation studies reveal that resident dorsal root ganglia macrophages possess the capacity for self-renewal, similar to central nervous system microglia, contributing to the regenerative microenvironment.

Spinal Cord Injury Microenvironment Interactions

PLX73086 research has provided critical insights into spinal cord injury microenvironment dynamics by enabling selective peripheral macrophage depletion while preserving central nervous system microglia. Studies demonstrate that PLX73086 treatment results in no significant changes in microglial markers or locomotor recovery following spinal cord injury, indicating that peripheral macrophage modulation can be studied independently of central microglial effects [2].

The compound's limited blood-brain barrier penetration ensures that spinal cord microglia remain largely unaffected during treatment, with only temporary reduction observed at day 7 post-injury, likely due to transient barrier compromise [2]. This selective targeting pattern allows researchers to investigate the distinct roles of peripheral versus central immune cells in spinal cord injury responses.

Research utilizing PLX73086 has demonstrated that peripheral macrophage depletion does not impair functional recovery following spinal cord injury, as evidenced by unchanged Basso Mouse Scale scores and subscores compared to control groups [2]. These findings suggest that peripheral macrophages may have limited direct impact on central nervous system recovery processes, supporting the concept that microglial function is more critical for spinal cord injury outcomes.

Studies have also revealed that PLX73086 treatment does not affect neutrophil or lysozyme-positive cell accumulation at spinal cord injury sites, indicating selectivity for specific macrophage populations [2]. This selective depletion pattern provides researchers with a refined tool for studying immune cell interactions in spinal cord injury microenvironments.

Oncological Research

Tumor Microenvironment Remodeling Capabilities

PLX73086 demonstrates significant potential for tumor microenvironment remodeling through targeted inhibition of colony-stimulating factor 1 receptor signaling. The compound selectively targets tumor-associated macrophages by blocking colony-stimulating factor 1 receptor activation, leading to reduced macrophage proliferation and survival in tumor environments [4].

Research indicates that PLX73086 treatment results in substantial depletion of tumor-associated macrophages while maintaining selectivity for colony-stimulating factor 1 receptor-dependent cell populations . This selective targeting capability enables researchers to study the specific contributions of tumor-associated macrophages to cancer progression without affecting other immune cell populations.

The compound's mechanism involves competitive inhibition of colony-stimulating factor 1 receptor, preventing ligand binding and subsequent signaling cascades that support macrophage survival and proliferation . This targeted approach results in repolarization of remaining macrophages from immunosuppressive M2-like phenotypes toward anti-tumor M1-like phenotypes, fundamentally altering the tumor microenvironment composition.

Studies have demonstrated that PLX73086 treatment leads to increased infiltration of cytotoxic CD8+ T cells within tumor microenvironments, suggesting enhanced anti-tumor immune responses [4]. This immune cell redistribution represents a significant remodeling of the tumor microenvironment, shifting from immunosuppressive to immunostimulatory conditions.

Combination Therapies with Immune Checkpoint Inhibitors

The combination of PLX73086 with immune checkpoint inhibitors represents a promising therapeutic strategy for enhancing anti-tumor efficacy. Research demonstrates that colony-stimulating factor 1 receptor inhibition can synergize with PD-1 and CTLA-4 pathway blockade to achieve superior therapeutic outcomes [5].

Studies in pancreatic ductal adenocarcinoma models reveal that PLX73086 treatment enhances the efficacy of anti-PD-1 and anti-CTLA-4 therapies by reprogramming macrophage responses to support anti-tumor immunity [5]. The combination approach addresses both the immunosuppressive macrophage population and T cell checkpoint pathways, providing comprehensive immune system activation.

Research indicates that PLX73086 treatment upregulates T cell checkpoint molecules, including PD-L1 and CTLA-4, which initially restrains therapeutic benefits but creates opportunities for enhanced checkpoint inhibitor efficacy [5]. This upregulation suggests that the combination approach may overcome resistance mechanisms that limit single-agent checkpoint inhibitor effectiveness.

The compound's ability to deplete CD206-positive tumor-associated macrophages while preserving CD206-negative populations creates a more favorable environment for checkpoint inhibitor activity [5]. This selective depletion pattern enhances antigen presentation capabilities and reduces immune suppression, facilitating more effective T cell responses against tumor cells.

Pancreatic Cancer Microglia Interaction Studies

PLX73086 research has revealed complex interactions between pancreatic cancer and central nervous system microglia, particularly in the context of cancer-associated cachexia. Studies demonstrate that microglia accumulate specifically in the mediobasal hypothalamus during pancreatic ductal adenocarcinoma-associated cachexia and assume activated morphologies [6].

Research utilizing PLX73086 for peripheral macrophage depletion while preserving central nervous system microglia has revealed that microglia play protective roles against pancreatic cancer cachexia [6]. Treatment with the compound results in accelerated cachexia onset, increased anorexia, fatigue, and muscle catabolism, suggesting that microglia provide neuroprotective functions during pancreatic cancer progression.

Studies have identified that pancreatic cancer-derived factors induce unique microglial transcriptional profiles distinct from those induced by lipopolysaccharide, indicating cancer-specific microglial responses [6]. PLX73086 research has been instrumental in demonstrating that microglia respond to tumor-derived factors by expressing arginase-1, a potently anti-inflammatory enzyme that may provide direct neuroprotection.

The compound's selective targeting capabilities have enabled researchers to distinguish between peripheral and central immune responses to pancreatic cancer, revealing that microglial depletion results in increased hypothalamic-pituitary-adrenal axis activation [6]. This research demonstrates that microglia serve as important regulators of neuroendocrine responses to peripheral cancer, with PLX73086 providing the specificity needed to study these interactions.

Research Data Tables

The following tables present comprehensive data from PLX73086 preclinical studies:

ParameterEffectQuantificationReference
Macrophage depletion after 1 daySignificant decreaseDecreased vs controlPnas 2023
Macrophage depletion after 14 daysPlateau (~10% remaining)~90% depletionPnas 2023
Macrophage depletion after 21 days<10% remaining~90% depletionPnas 2023
Peripheral nerve macrophage depletion>90% depletion>90% reductionPnas 2023
Spinal cord microglia depletionNo effectNo changePnas 2023
Neuronal stress marker (ATF3)No increaseSimilar to controlPnas 2023
Repopulation after 3 days PLX removalReturn to control levelsNormal levelsPnas 2023
Model/StudyPLX73086 EffectFunctional OutcomeStudy Type
Sciatic nerve crush modelSelective macrophage depletionRegeneration assessmentPreclinical
Spinal cord injury modelNo microglial depletionPreserved recoveryPreclinical
Peripheral nerve depletionSelective targetingSpecific targetingPreclinical
Dorsal root ganglia repopulationAllows repopulation studyNormal repopulationPreclinical
Self-renewing macrophagesPromotes axon regenerationEnhanced regenerationPreclinical
Microglia-like cellsIdentified populationCellular diversityPreclinical
Satellite glial cell interactionsPreserved functionMaintained supportPreclinical
ParameterDay 1Day 7Day 14Clinical Relevance
Spinal cord microgliaNo changeReduced by 50%No changeSelective targeting
Peripheral macrophagesDecreasedDecreasedDecreasedPeripheral effects
Blood-spinal cord barrierIntactCompromisedIntactTemporary permeability
Locomotor recovery (BMS score)No differenceNo differenceNo differenceFunctional preservation
Neuroinflammation markersReducedReducedReducedReduced inflammation
Astrocyte proliferationUnaffectedUnaffectedUnaffectedGlial preservation
Macrophage infiltrationReducedReducedReducedImmune modulation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

Explore Compound Types